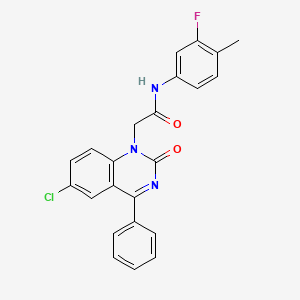

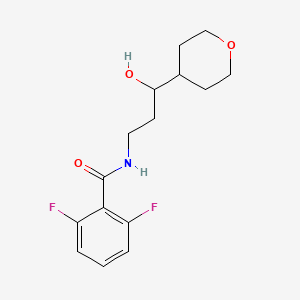

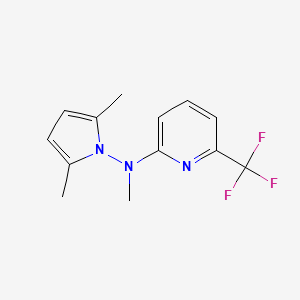

![molecular formula C18H15N3OS3 B2801242 (Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one CAS No. 82646-46-6](/img/structure/B2801242.png)

(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15N3OS3 and its molecular weight is 385.52. The purity is usually 95%.

BenchChem offers high-quality (Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Application as Topoisomerase I Inhibitors

Scientific Field

Summary of the Application

This compound has been synthesized and evaluated as a potential anticancer agent. It has shown potent cytotoxicity and inhibitory activity against topoisomerase I, an enzyme that plays a crucial role in DNA replication .

Methods of Application

The compound was designed and synthesized in a laboratory setting. Its interaction with the topoisomerase I/DNA complex was studied using molecular docking .

Application as Tyrosinase Inhibitors

Scientific Field

Summary of the Application

A novel class of thiazolopyrimidine derivatives, including this compound, has been developed and synthesized as tyrosinase inhibitors. Tyrosinase is the rate-limiting enzyme of melanogenesis, and its inhibition can help manage hyperpigmentation disorders .

Methods of Application

The structure of the derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR. The inhibitory activities of all derivatives were examined against tyrosinase .

Results

The most potent compound exhibited an IC50 value of 28.50 µM. A kinetic study was performed to better understand the inhibitory mechanism and its type of inhibition. The UV/Vis spectra analysis provided valuable evidence supporting the inhibitory mechanism of the compound in the context of tyrosinase inhibition .

Application as Phosphatidylinositol 3-Kinase Inhibitors

Summary of the Application

Thiazolopyrimidinones, including this compound, have been investigated as phosphatidylinositol 3-kinase inhibitors . Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer therapy .

Methods of Application

The compound was designed and synthesized in a laboratory setting. Its interaction with the PI3K was studied using molecular docking .

Results

The compound demonstrated potent inhibitory activity against PI3K. Further structural optimization and pharmaceutical investigation are currently underway in the laboratory .

Application as Ubiquitin Specific Protease 7 Inhibitors

Summary of the Application

Thiazolopyrimidinones, including this compound, have been investigated as ubiquitin specific protease 7 inhibitors . Ubiquitin specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in the regulation of several cellular processes, including cell cycle progression, DNA damage response, and immune response .

Methods of Application

The compound was designed and synthesized in a laboratory setting. Its interaction with the USP7 was studied using molecular docking .

Results

The compound demonstrated potent inhibitory activity against USP7. Further structural optimization and pharmaceutical investigation are currently underway in the laboratory .

Safety And Hazards

, like all chemicals, handling of thiazolo[3,4-a]pyrimidines should be done with appropriate safety precautions. Specific safety data would depend on the exact compound and its properties.

In terms of

Direcciones Futuras

, the field of thiazolo[3,4-a]pyrimidines is a promising area of research due to the wide array of biological activities these compounds possess. Future research could focus on synthesizing new derivatives and studying their potential as therapeutic agents1.

Please note that this is a general overview and may not apply specifically to “(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one”. For detailed information about this specific compound, further research or consultation with a subject matter expert may be necessary.

Propiedades

IUPAC Name |

(5Z)-3-ethyl-5-(3-methyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-6-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS3/c1-3-20-16(22)14(25-18(20)23)17-21-10-11(2)9-19-15(21)13(24-17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3/b17-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTAMPVMLAGEIP-VKAVYKQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C2N3C=C(C=NC3=C(S2)C4=CC=CC=C4)C)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/2\N3C=C(C=NC3=C(S2)C4=CC=CC=C4)C)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

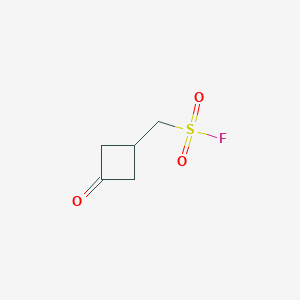

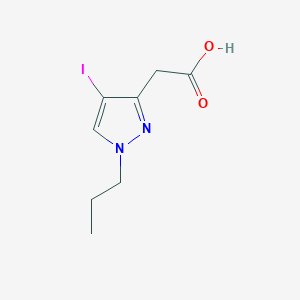

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2801172.png)

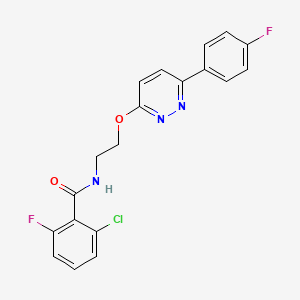

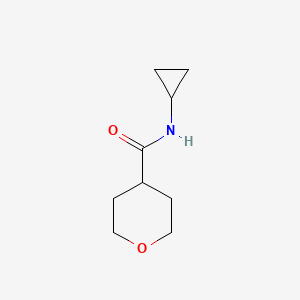

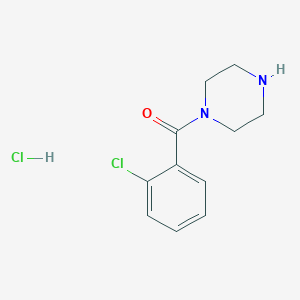

![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)

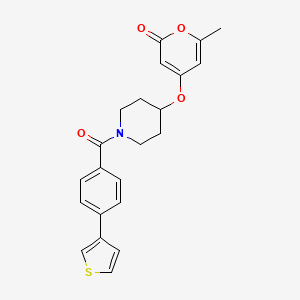

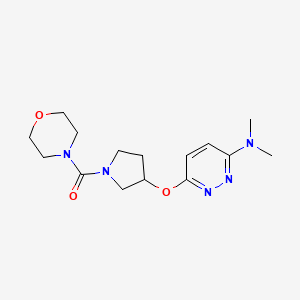

![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2801177.png)

![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)